Compound Description: Repagermanium is a polymeric organogermanium compound. It shares the same essential formula as Propagermanium but differs in its structure. Repagermanium has an infinite sheet structure, unlike the ladder-shaped structure of Propagermanium. []
Germanium Dioxide (GeO2)
Compound Description: Germanium Dioxide is an inorganic germanium compound. []
Relevance: Germanium Dioxide serves as a comparative compound in studies investigating the safety and toxicity of Propagermanium. Research suggests that Propagermanium exhibits a more favorable safety profile than Germanium Dioxide, particularly in individuals with compromised kidney function. []
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)
Compound Description: Monocyte chemoattractant protein-1 (MCP-1), also known as CCL2, is a chemokine primarily involved in the recruitment of monocytes/macrophages. [, , ]
Relevance: MCP-1 is a crucial mediator in various inflammatory diseases and plays a significant role in atherosclerosis development. Propagermanium has been shown to inhibit the activity of the MCP-1 receptor, CCR2, thereby suppressing monocyte/macrophage infiltration and potentially mitigating atherosclerosis. [, , ]
Interferon-gamma (IFN-γ)
Compound Description: Interferon-gamma (IFN-γ) is a cytokine with a critical role in immune response, particularly in activating macrophages and enhancing the immune system's ability to fight viral infections. []
Relevance: Propagermanium demonstrates the ability to enhance the production of IFN-γ in response to Mycobacterium bovis (BCG). This suggests that Propagermanium's antiviral effects could be attributed, in part, to its capacity to stimulate the production of this important cytokine. []
Interleukin 2 (IL-2)
Compound Description: Interleukin 2 (IL-2) is a cytokine that plays a critical role in the immune system, particularly in the growth and differentiation of T cells, which are essential for adaptive immunity. []
Relevance: Propagermanium stimulates the production of IL-2 in mouse spleen cells cultured with Concanavalin A. This suggests that Propagermanium can modulate the immune system by influencing cytokine production, which contributes to its antiviral and immunomodulatory effects. []
Tumor Necrosis Factor-alpha (TNF-α)
Compound Description: Tumor Necrosis Factor-alpha (TNF-α) is a cytokine involved in systemic inflammation and the acute phase reaction. Dysregulated TNF-α production is implicated in several diseases, including inflammatory bowel disease. []
Relevance: Propagermanium can inhibit the production of TNF-α, particularly in the context of liver injury. This inhibition suggests a potential mechanism for Propagermanium's hepatoprotective effects and its ability to modulate inflammatory responses. []
3-oxygermylpropionic acid polymer bis(carboxyethyl)germanium sesquioxide carboxyethylgermanium sesquioxide DCEFSQD dicarboxyethenylgermanium sesquioxide Ge 132 Ge-132 Germanium-132 propagermanium proxigermanium repagermanium SK 818 SK-818
Canonical SMILES
C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of several hormone-responsive conditions. It was first approved in Japan in 2019, under the brand name Relumina, for the symptomatic treatment of uterine fibroids, and more recently by the United States' FDA in 2020, under the brand name Orgovyx, for the treatment of advanced prostate cancer. This branded product was later approved by the European Commission on April 29, 2022. Relugolix has also been studied in the symptomatic treatment of endometriosis. Relugolix is the first (and currently only) orally-administered GnRH receptor antagonist approved for the treatment of prostate cancer - similar therapies such as [degarelix] require subcutaneous administration - and therefore provides a less burdensome therapeutic option for patients who might otherwise require clinic visits for administration by healthcare professionals. In addition to its relative ease-of-use, relugolix was shown to be superior in the depression of testosterone levels when compared to [leuprolide], another androgen deprivation therapy used in the treatment of prostate cancer. In May 2021, the FDA approved the combination product made up of relugolix, [estradiol], and [norethindrone] under the market name Myfembree for the first once-daily treatment for the management of heavy menstrual bleeding associated with uterine fibroids in premenopausal women. Relugolix is a Gonadotropin Releasing Hormone Receptor Antagonist. The mechanism of action of relugolix is as a Gonadotropin Releasing Hormone Receptor Antagonist, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of relugolix is by means of Decreased GnRH Secretion. Relugolix is an orally administered, small molecule antagonist of gonadotropin releasing hormone (GnRH) that effectively blocks androgen production and is used to treat advanced prostate cancer. Relugolix therapy may be associated with a low rate of serum enzyme elevations during therapy, but has yet to be linked to instances of clinically apparent acute liver injury. Relugolix is an orally available, non-peptide gonadotropin-releasing hormone (GnRH or luteinizing hormone-releasing hormone (LHRH)) antagonist, with potential antineoplastic activity. Relugolix competitively binds to and blocks the GnRH receptor in the anterior pituitary gland, which both prevents GnRH binding to the GnRH receptor and inhibits the secretion and release of both luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone from Leydig cells in the testes. Since testosterone is required to sustain prostate growth, reducing testosterone levels may inhibit hormone-dependent prostate cancer cell proliferation. See also: Estradiol; norethindrone acetate; relugolix (component of) ... View More ...
Remetinostat is under investigation in clinical trial NCT02213861 (Efficacy, Safety and Tolerability Study of SHAPE in IA, IB or IIA Cutaneous T-cell Lymphoma). Remetinostat is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, SHP-141 selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of SHP-141 allows for high concentrations of this agent locally while minimizing systemic toxicity.
Remikiren is an L-histidine derivative that is L-histidine in which one of the amino hydrogens is replaced by a (2S)-2-[(2-methylpropane-2-sulfonyl)methyl]-3-phenylpropanoyl group and the carboxy group is replaced by a [(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino group. It is a renin inhibitor which was under development for the treatment of hypertension (now discontinued). It has a role as an antihypertensive agent, a vasodilator agent, a peptidomimetic and an EC 3.4.23.15 (renin) inhibitor. It is a sulfone, a diol, a secondary carboxamide, a member of cyclopropanes and a L-histidine derivative. Remikiren is an orally active, high specificity renin inhibitor.
Remimazolam is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance. Remimazolam is an ultra short-acting benzodiazepine used in the induction and maintenance of sedation during short (<30 minute) procedures. Recent trends in anesthesia-related drug development have touted the benefits of so-called "soft drugs" - these agents, such as [remifentanil], are designed to be metabolically fragile and thus susceptible to rapid biotransformation and elimination as inactive metabolites. These "soft drugs" are useful in the context of surgical procedures, wherein a rapid onset/offset is desirable, enabling anesthesiologists to manipulate drug concentrations as needed. Remimazolam was the first "soft" benzodiazepine analog to be developed and was approved for use by the FDA in July 2020 under the brand name Byfavo. Remimazolam is an ultra-short acting benzodiazepine used intravenously for induction and maintenance of sedation for adults undergoing short term procedures not requiring general anesthesia. Remimazolam sedation has not been associated with serum aminotransferase elevations and has not been linked to cases of clinically apparent liver injury. Remimazolam is a short-acting benzodiazepine derivative that is structurally related to midazolam, with sedative-hypnotic activity. Upon administration, remimazolam targets and binds to a specific site on the gamma-aminobutyric acid (GABA)-A-chloride ionophore receptor complex located on the neuronal membrane. Binding causes an allosteric modification of the receptor thereby enhancing the affinity of GABA to the receptor leading to an increase in the frequency of chloride-channel opening events, which leads to an increase in chloride ion conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability. See also: Remimazolam Besylate (has salt form).